
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .Chemical Reactions Analysis
2-(1H-Pyrrol-1-yl)ethanamine may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole include a molecular weight of 187.195 Da, and it has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 360.0±25.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 171.5±23.2 °C .Aplicaciones Científicas De Investigación
Antibacterial Activity
“2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” derivatives have been studied for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains. The mechanism of action often involves the inhibition of essential bacterial enzymes, leading to the disruption of vital processes within the bacterial cells .
Antitubercular Properties
In addition to antibacterial activity, some derivatives of “2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” have been tested for their antitubercular activity. This is particularly important in the fight against tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. The compounds’ ability to inhibit mycobacterial growth makes them potential candidates for new antitubercular drugs .
Enzyme Inhibition
The compounds synthesized from “2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” have been evaluated for their ability to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are involved in fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new therapeutic agents for diseases where these pathways are dysregulated .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with their target enzymes at the molecular level. By simulating the binding of “2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” derivatives to enzyme active sites, researchers can predict the affinity and potential efficacy of these compounds as inhibitors .
Conducting Polymer-Based Electrochemical Biosensors
Derivatives of “2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” have been used in the design of conducting polymers for electrochemical biosensors. These biosensors can detect biological molecules and have applications in medical diagnostics. The incorporation of these compounds into the polymer matrix can enhance the sensor’s performance due to their conductive and electroactive properties .
Organic Light-Emitting Diodes (OLEDs)
Some “2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” derivatives serve as electron-transporting materials in OLEDs. Their unique structure allows for efficient electron transport, which is essential for the operation of OLEDs. This application highlights the compound’s potential in the field of optoelectronics.
Safety and Hazards
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .
Mecanismo De Acción
Target of Action
Related compounds such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole have been found to interact with leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that related compounds have been observed to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation .
Biochemical Pathways
Related compounds have been found to influence the production of monoclonal antibodies in chinese hamster ovary cells .
Pharmacokinetics
It’s worth noting that related compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It’s worth noting that related compounds have been found to be influenced by the presence of copper (ii) ions .
Propiedades
IUPAC Name |
2-pyrrol-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-4-9(3-1)6-8-7-5-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXCTIVOZKHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

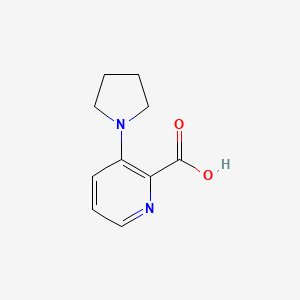
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
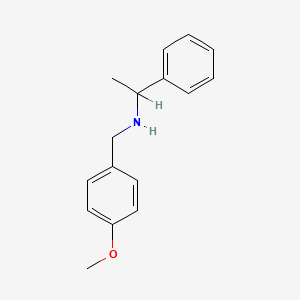
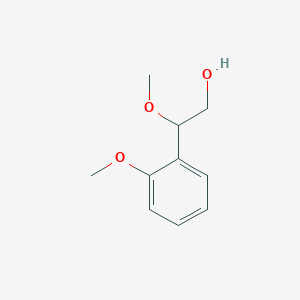

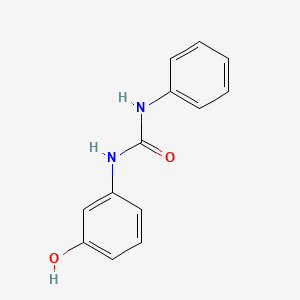
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
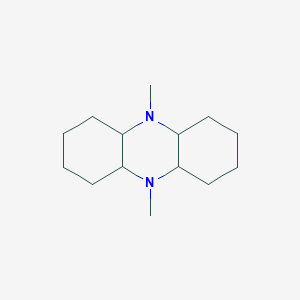
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)